molecular formula C7H5Cl4N B14410607 2,6-Bis(dichloromethyl)pyridine CAS No. 83684-21-3

2,6-Bis(dichloromethyl)pyridine

Cat. No.: B14410607
CAS No.: 83684-21-3
M. Wt: 244.9 g/mol
InChI Key: OHBPGWLMNSJGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(dichloromethyl)pyridine (CAS: 55422-79-2) is a halogenated pyridine derivative characterized by two dichloromethyl (-CH₂Cl) groups at the 2- and 6-positions of the pyridine ring. Its synthesis typically involves the reaction of pyridine-2,6-dicarbonyl dichloride with chlorinated alcohols or via direct chlorination of methyl groups on the pyridine backbone . This compound serves as a versatile precursor in organic synthesis, particularly for constructing thiaazacrown ethers, where its dichloromethyl groups facilitate nucleophilic substitution reactions . It is also utilized in coordination chemistry, forming complexes with transition metals like rhodium, where its dichloromethyl substituents participate in oxidative addition reactions .

The compound’s hydrochloride salt (2,6-bis(chloromethyl)pyridine hydrochloride) is a stable crystalline solid, with applications ranging from pharmaceutical intermediates to ligand design . Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the electrophilic dichloromethyl groups, making it a key building block in diverse chemical syntheses.

Properties

CAS No.

83684-21-3

Molecular Formula

C7H5Cl4N

Molecular Weight

244.9 g/mol

IUPAC Name

2,6-bis(dichloromethyl)pyridine

InChI

InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-5(12-4)7(10)11/h1-3,6-7H

InChI Key

OHBPGWLMNSJGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(Cl)Cl)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Oxidation of 2,6-Lutidine to 2,6-Dinicotinic Acid

The foundational step in synthesizing 2,6-bis(dichloromethyl)pyridine involves oxidizing 2,6-lutidine to 2,6-dinicotinic acid. Patent CN104945312A details a process where 2,6-lutidine reacts with potassium permanganate (KMnO₄) in aqueous medium at 75–80°C for 35 minutes. The molar ratio of 2,6-lutidine to KMnO₄ is critical, with optimal results observed at 1:4–5. Post-reaction, the pH is adjusted to 3–4 using 2 M HCl to precipitate the dicarboxylic acid, achieving a yield of 85–90% after cold filtration at 20–25°C.

Esterification and Reduction to 2,6-Pyridine Dimethanol

The dicarboxylic acid undergoes esterification with methanol under sulfuric acid catalysis, forming 2,6-dinicotinic acid dimethyl ester. A molar ratio of 1:2.5–3 (acid:methanol) ensures complete conversion. Subsequent reduction using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)-toluene solvent system (1:1 v/v) at 0–5°C yields 2,6-pyridine dimethanol. The inclusion of aluminum chloride (AlCl₃) as a Lewis acid enhances reduction efficiency, with NaBH₄ ratios of 1:6–8 (ester:reagent) achieving >95% conversion.

Chlorination with Thionyl Chloride

The final chlorination step employs thionyl chloride (SOCl₂) in methanol, where 2,6-pyridine dimethanol reacts at a 1:2.2–2.5 molar ratio. This exothermic reaction requires temperature control (<25°C) to prevent byproduct formation. The patent reports an 80–82% molar yield of 2,6-dichloromethyl pyridine hydrochloride after suction filtration.

Table 1: Reaction Conditions for Oxidation-Chlorination Pathway

Step Reagents/Conditions Yield
Oxidation KMnO₄, H₂O, 75–80°C, 35 min 85–90%
Esterification CH₃OH, H₂SO₄, reflux >95%
Reduction NaBH₄, AlCl₃, THF/toluene, 0–5°C >95%
Chlorination SOCl₂, CH₃OH, <25°C 80–82%

Direct Chlorination of 2,6-Bis(hydroxymethyl)pyridine

Synthesis of 2,6-Bis(chloromethyloxycarbonyloxymethyl)pyridine

Patent EP0258009B1 describes an alternative route starting from 2,6-bis(hydroxymethyl)pyridine (II), which reacts with chloromethyl chloroformate in chloroform at -5°C. Pyridine is added as a base to neutralize HCl, with a molar ratio of 1:2.1–2.6 (II:chloroformate). The reaction achieves 95–97% purity after aqueous workup, though the final product is a carbonate derivative rather than the dichloromethyl target.

Challenges in Direct Chlorination

Direct chlorination of 2,6-bis(hydroxymethyl)pyridine using PCl₅ or SOCl₂ often leads to over-chlorination or ring substitution. Modifying reaction conditions—such as using dichloromethane as a solvent and controlled stoichiometry (1:2.2 Cl⁻ equivalents)—can mitigate side reactions, but yields remain suboptimal (60–70%) compared to multi-step pathways.

Comparative Analysis of Methodologies

Cost and Toxicity Considerations

The oxidation-chlorination method (CN104945312A) employs low-cost reagents like KMnO₄ and methanol but generates toxic byproducts (e.g., MnO₂). In contrast, direct chlorination avoids oxidation steps but requires expensive chloromethyl chloroformate and stringent temperature control.

Scalability and Industrial Suitability

Multi-step synthesis, despite higher complexity, is preferred for industrial scale-up due to reproducible yields (>80%) and compatibility with continuous flow systems. Direct methods face challenges in intermediate purification and solvent recovery.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2,6-Bis(dichloromethyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This coordination forms stable complexes that can participate in various catalytic processes. The dichloromethyl groups provide additional sites for chemical modification, enhancing the compound’s versatility in synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Pyridine Esters: Bromoethyl and Chloroethyl Derivatives

Two structurally related esters, Bis(2-bromoethyl) pyridine-2,6-dicarboxylate (14) and Bis(2-chloroethyl) pyridine-2,6-dicarboxylate (15), demonstrate how halogen substituents impact synthesis and properties. Both are synthesized from pyridine-2,6-dicarbonyl dichloride but differ in the alcohol used (2-bromoethanol vs. 2-chloroethanol). Key comparisons include:

Property Compound 14 (Br) Compound 15 (Cl)
Yield 52% 58%
Melting Point 104–106°C 94–96°C
Substituent Reactivity Br (better leaving group) Cl (lower steric hindrance)

The higher yield of Compound 15 suggests chloroethyl groups offer milder reaction conditions. The lower melting point of Compound 15 may reflect reduced molecular symmetry compared to its brominated counterpart .

Oxazoline-Based Ligands: Py-ox and Py-box

2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box) and its monomeric analog 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) are nitrogen-donor ligands used in catalysis. Key differences include:

  • Synthesis: Py-box is synthesized via cyclocondensation of pyridine-2,6-dicarboxylic acid with amino alcohols, yielding a rigid tridentate ligand, while Py-ox is simpler but less sterically hindered .
  • Thermal Stability : DSC analysis reveals Py-box has a higher melting range (148–152°C) compared to Py-ox (54.6–60.0°C), attributed to increased rigidity and intermolecular interactions in Py-box .
  • Applications : Py-box forms stable complexes with transition metals (e.g., Ti, V) for ethylene polymerization, whereas Py-ox is more suited for smaller metal ions like Re or Pd .

Sterically Hindered Pyridines: 2,6-Di-tert-butylpyridine

2,6-Di-tert-butylpyridine (CAS: 585-48-8) contrasts sharply with 2,6-bis(dichloromethyl)pyridine in steric and electronic properties:

Property This compound 2,6-Di-tert-butylpyridine
Substituents -CH₂Cl (electron-withdrawing) -C(CH₃)₃ (electron-donating)
Physical State Solid (hydrochloride salt) Liquid at room temperature
Basicity (pKa) Not reported 3.58
Applications Synthetic precursor Non-coordinating base in catalysis

The tert-butyl groups in 2,6-di-tert-butylpyridine provide steric shielding, making it a poor ligand but an effective base in acid-catalyzed reactions .

Extraction Ligands: C4-BPP vs. C5-BPP

2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) and its neopentyl analog C5-BPP are studied for An(III)/Ln(III) separation. Key differences:

Property C4-BPP C5-BPP
Separation Factor (SF) SF Am(III)/Eu(III) ≈ 200 SF Am(III)/Eu(III) ≈ 100
Stability Constants Moderate Higher
Substituent Effect tert-butyl enhances selectivity Neopentyl increases stability

Despite lower stability constants, C4-BPP’s tert-butyl groups improve selectivity for actinides, highlighting the role of substituent bulk in extraction efficiency .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Bis(dichloromethyl)pyridine and its derivatives?

  • Methodological Answer : Two primary approaches are documented:
  • Biocatalytic synthesis : Recombinant microbial whole cells can convert 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, which can be further functionalized. This method offers high regioselectivity and mild reaction conditions .
  • Chemical synthesis : Direct chlorination of 2,6-lutidine derivatives using chlorinating agents (e.g., SOCl₂) or nucleophilic substitution of hydroxymethyl groups with HCl. This route requires precise control of stoichiometry and reaction time to avoid over-chlorination .
  • Comparison : Biocatalysis avoids harsh reagents but may require longer reaction times, while chemical synthesis allows rapid scaling but generates halogenated byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound-based complexes?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns (e.g., dichloromethyl vs. hydroxymethyl groups) .
  • IR spectroscopy : Detects C-Cl stretching vibrations (~550–600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves crystal structures of metal complexes (e.g., Mn(II) or Ru(III) complexes), revealing coordination geometry and ligand binding modes .

Q. How is this compound utilized in chemosensor design?

  • Methodological Answer : The dichloromethyl groups serve as reactive handles for functionalization with fluorophores or receptors. For example:
  • Hg²⁺ detection : Reacting 2,6-bis(chloromethyl)pyridine with aminonaphthalimide derivatives creates a selective fluorescent sensor. The sensor’s emission intensity correlates linearly with Hg²⁺ concentration in neutral aqueous buffers .
  • Aniline detection : Substitution with benzimidazole groups yields a V-shaped ligand that exhibits a unique spectral response to aniline, with sensitivity down to micromolar levels .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic deactivation of this compound-derived catalysts?

  • Methodological Answer : In hydrodechlorination reactions, chlorine accumulation on catalyst surfaces (e.g., Ni or Ru) can block active sites. Strategies to mitigate this include:
  • Hydrogen spillover : Using hydrogen-rich environments to desorb chlorine species .
  • Ligand design : Incorporating thermally stable pincer ligands (e.g., bis(imidazolyl)pyridine) to stabilize metal centers and reduce leaching .
  • Operando spectroscopy : Monitoring catalyst surfaces via XPS or TEM during reaction cycles to identify deactivation pathways .

Q. How do steric and electronic modifications of this compound ligands affect metal complex reactivity?

  • Methodological Answer :
  • Steric effects : Bulky substituents (e.g., aryl groups) hinder substrate access to metal centers, reducing catalytic turnover but improving selectivity. For example, 2,6-bis(trimethylphenylimino)pyridine-Ru complexes show enhanced stability in transfer hydrogenation .
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) increase Lewis acidity of metal centers, accelerating substrate activation. Conversely, electron-donating groups (e.g., -OCH₃) modulate redox potentials in photochemical applications .
  • Computational modeling : DFT calculations can predict ligand-field splitting and optimize metal-ligand charge transfer properties .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-based systems?

  • Methodological Answer : Discrepancies often arise from differences in:
  • Reaction conditions : Temperature, solvent polarity, and hydrogen partial pressure significantly impact turnover frequencies .
  • Catalyst pre-treatment : Activation protocols (e.g., reduction under H₂ vs. inert gas) alter surface morphology and active site availability .
  • Analytical calibration : Standardize quantification methods (e.g., GC-MS vs. HPLC) to ensure consistent activity measurements .

Q. How can this compound derivatives be tailored for enzyme inhibition studies?

  • Methodological Answer :
  • Functionalization : Replace chloromethyl groups with thiol- or tosyl-based moieties to enhance binding to enzyme active sites. For example, 2,6-bis(phenylthiomethyl)pyridine inhibits mushroom tyrosinase by chelating copper ions in the enzyme’s active site .
  • Kinetic assays : Use Michaelis-Menten analysis to determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive) .
  • Molecular docking : Simulate ligand-enzyme interactions to optimize substituent geometry for higher affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.